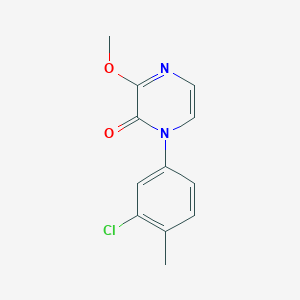![molecular formula C14H26N2O2S B12263323 N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263323.png)
N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe cyclopentylméthyl lié à un cycle pipéridine, lui-même connecté à une partie cyclopropanesulfonamide
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide implique généralement plusieurs étapes, commençant par la préparation du cycle pipéridine, suivie de l'introduction du groupe cyclopentylméthyl, et enfin la fixation de la partie cyclopropanesulfonamide. Les voies de synthèse courantes comprennent :
Formation du cycle pipéridine : Ceci peut être réalisé par cyclisation de précurseurs appropriés en milieu acide ou basique.
Introduction du groupe cyclopentylméthyl : Cette étape implique souvent des réactions d'alkylation utilisant des halogénures de cyclopentylméthyle en présence de bases fortes.
Fixation de la cyclopropanesulfonamide : Cette dernière étape peut être réalisée par des réactions de formation de sulfonamide, généralement en utilisant du chlorure de cyclopropanesulfonyle et une amine basique appropriée.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions réactionnelles optimales, et des techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe sulfonamide, en utilisant des réactifs tels que des halogénures d'alkyle ou des chlorures d'acyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle en présence d'une base comme l'hydrure de sodium.
Principaux produits
Oxydation : Formation d'acides sulfoniques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de sulfonamides ou d'amides substitués.
Applications De Recherche Scientifique
N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide : partage des similitudes avec d'autres dérivés de sulfonamide, tels que :
Unicité
L'unicité de N-[1-(cyclopentylméthyl)pipéridin-4-yl]cyclopropanesulfonamide réside dans sa configuration structurale spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche ciblée et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C14H26N2O2S |
|---|---|
Poids moléculaire |
286.44 g/mol |
Nom IUPAC |
N-[1-(cyclopentylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H26N2O2S/c17-19(18,14-5-6-14)15-13-7-9-16(10-8-13)11-12-3-1-2-4-12/h12-15H,1-11H2 |
Clé InChI |
SIOJKVFJXBYKDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)

![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)
![6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
![2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12263293.png)
![3-[(4-methoxyphenyl)methyl]-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12263298.png)
![N,N-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12263300.png)
![5-chloro-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12263304.png)
![N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B12263316.png)
![4-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263322.png)
![4-Methoxy-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263324.png)
